molecular formula C7H8N2O2 B1610478 3,4-Dimethyl-5-nitropyridine CAS No. 65169-36-0

3,4-Dimethyl-5-nitropyridine

Cat. No. B1610478
CAS RN: 65169-36-0
M. Wt: 152.15 g/mol
InChI Key: YBGDWMNIMXOAHA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-nitropyridine (3,4-DMNP) is a heterocyclic aromatic compound with a five-membered ring structure containing one nitrogen atom and two methyl groups. It is an important intermediate in the synthesis of a variety of organic compounds, and has a wide range of applications in the pharmaceutical, agrochemical and fine chemical industries. 3,4-DMNP is also a useful building block for the synthesis of other heterocyclic compounds.

Scientific Research Applications

    Synthesis of Nitropyridines

    • Field : Organic Chemistry
    • Application : 3,4-Dimethyl-5-nitropyridine is used in the synthesis of nitropyridines . Nitropyridines are important intermediates in the synthesis of various organic compounds .
    • Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
    • Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

    Preparation of Pyridine Derivatives

    • Field : Medicinal Chemistry
    • Application : 4-Nitropyridine, which can be synthesized from 3,4-Dimethyl-5-nitropyridine, is an excellent starting material for the preparation of pyridine derivatives . These derivatives are important synthetic intermediates for new pesticides and medicines .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these preparations were not specified in the source .

    Synthesis of Imidazopyridines

    • Field : Organic Chemistry
    • Application : 3,4-Dimethyl-5-nitropyridine can be used to synthesize 4-aminopyridine, which can then be used to synthesize imidazopyridines . Imidazopyridines are a class of compounds that have been studied for their potential therapeutic properties .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these preparations were not specified in the source .

    Synthesis of 2-Substituted-5-Nitropyridines

    • Field : Organic Chemistry
    • Application : 3,4-Dimethyl-5-nitropyridine can be used to synthesize 3-nitropyridine, which can then be used to synthesize 5-nitropyridine-2-sulfonic acid. From this, a series of 2-substituted-5-nitropyridines can be synthesized . These compounds are important synthetic intermediates in organic chemistry .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these preparations were not specified in the source .

    Synthesis of 2-Alkylamino-5-Nitropyridines

    • Field : Organic Chemistry
    • Application : 3,4-Dimethyl-5-nitropyridine can be used to synthesize 3-nitropyridine and 4-substituted-3-nitropyridines, which can then be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This results in a series of 4-substituted-2-alkylamino-5-nitropyridines .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : High regioselectivities and yields have been obtained in both cases .

    Synthesis of Imidazo[4,5-c]pyridines

    • Field : Organic Chemistry
    • Application : 3,4-Dimethyl-5-nitropyridine can be used to synthesize 4-aminopyridine, which can then be used to synthesize imidazo[4,5-c]pyridines . These compounds have been studied for their potential therapeutic properties .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these preparations were not specified in the source .

properties

IUPAC Name

3,4-dimethyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-8-4-7(6(5)2)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGDWMNIMXOAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496633
Record name 3,4-Dimethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-5-nitropyridine

CAS RN

65169-36-0
Record name 3,4-Dimethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Morisawa, M Kataoka, T Sakamoto… - Journal of Medicinal …, 1978 - ACS Publications
A number of methyl-2-and-3-nitropyridinecarboxamides have been synthesized. It has been established that the presence of atleast one hydrogen atom, adjacent to the N02 function, is …
Number of citations: 13 pubs.acs.org
E Ranes - Synthesis and Functionalization of 3-Nitropyridines - ntnuopen.ntnu.no
The metode for nitration of pyridine (1) with dinitrogenpentoxide was discovered in Prof. Bakkes group in 1994, by Dr. Ingrid Hegbom. The work was continued by Dr. Eli Ranes and Dr. …
Number of citations: 0 ntnuopen.ntnu.no
AR Katritzky, NG Akhmedov, A Güven… - Journal of molecular …, 2006 - Elsevier
The magnitude of one bond and long-range coupling constants in 3-nitropyridine 1 and its derivatives 2–16 were determined from the proton-coupled 13 C NMR spectra in CDCl 3 . The …
Number of citations: 20 www.sciencedirect.com
E Ranes - 2000 - elibrary.ru
Degree: Dr. Ing. DegreeYear: 1998 Institute: Norges teknisk-naturvitenskapelige universitet (Norway) Publisher: Norwegian University Of Science And Technology, N-7034 Trondheim, …
Number of citations: 1 elibrary.ru
AR Katritzky, EFV Scriven, S Majumder… - Organic & …, 2005 - pubs.rsc.org
Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B413285H Royal Society of Chemistry View …
Number of citations: 58 pubs.rsc.org

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